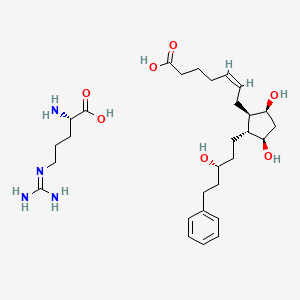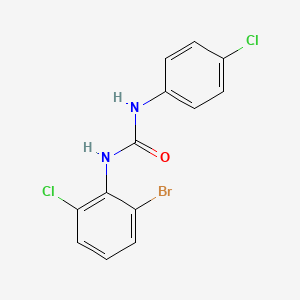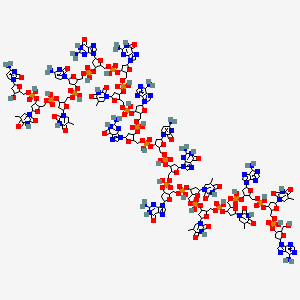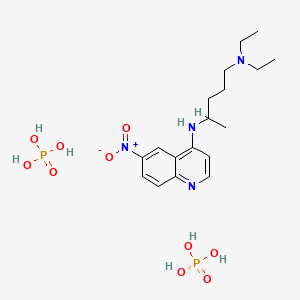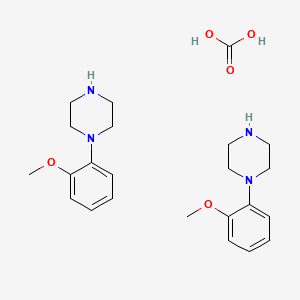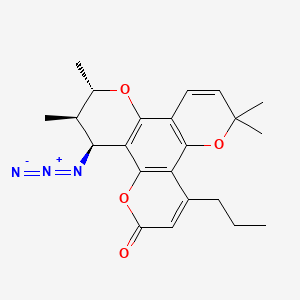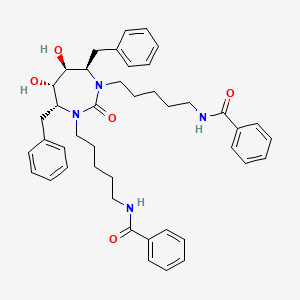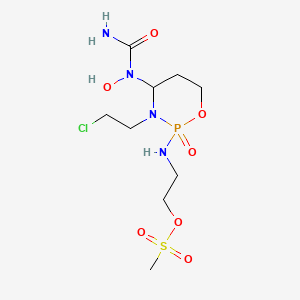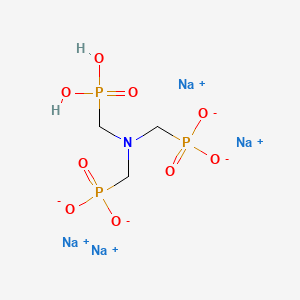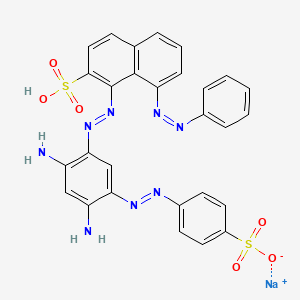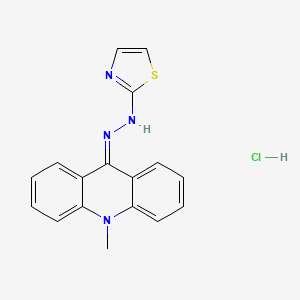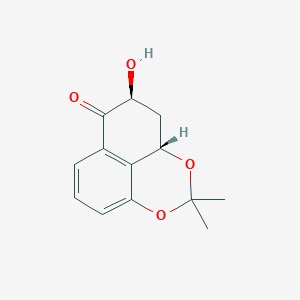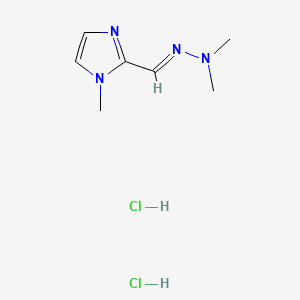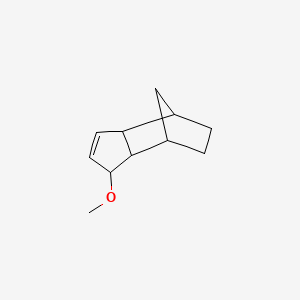
3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene is a chemical compound with the molecular formula C11H16O and a molecular weight of 164.24414 g/mol . This compound is known for its unique structure, which includes a methano bridge and a methoxy group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene typically involves the hydrogenation of methoxy-substituted indene derivatives. The reaction conditions often include the use of hydrogen gas in the presence of a palladium or platinum catalyst under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene involves its interaction with specific molecular targets and pathways. The methoxy group and methano bridge play crucial roles in its reactivity and binding affinity to various biological molecules. These interactions can influence cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene: Similar structure but lacks the methoxy group.
4,7-Methano-1H-indene: Another related compound with a similar core structure but different substituents.
Uniqueness
The presence of the methoxy group in 3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene distinguishes it from other similar compounds.
Properties
CAS No. |
27135-90-6 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
5-methoxytricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C11H16O/c1-12-10-5-4-9-7-2-3-8(6-7)11(9)10/h4-5,7-11H,2-3,6H2,1H3 |
InChI Key |
SIARUXURUGLXOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC2C1C3CCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


